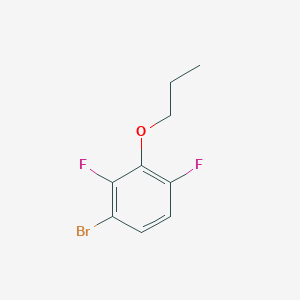

1-Bromo-2,4-difluoro-3-propoxybenzene

Description

1-Bromo-2,4-difluoro-3-propoxybenzene (CAS 1881332-57-5) is a halogenated aromatic compound characterized by a bromine atom at position 1, fluorine atoms at positions 2 and 4, and a propoxy group (-OCH₂CH₂CH₃) at position 3 . It is utilized in organic synthesis, particularly in cross-coupling reactions such as Sonogashira couplings, due to the reactivity of the bromine substituent . The compound has a purity of 95% and is commercially available under catalog number YF-2819 . Its molecular weight is approximately 247.0 g/mol, with structural features that influence its electronic properties and reactivity.

Properties

IUPAC Name |

1-bromo-2,4-difluoro-3-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-5-13-9-7(11)4-3-6(10)8(9)12/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCJUELGKZMELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-difluoro-3-propoxybenzene can be synthesized through several synthetic routes. One common method involves the bromination of 2,4-difluoro-3-propoxybenzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-difluoro-3-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form difluoropropoxybenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include difluoropropoxybenzene and other reduced derivatives.

Scientific Research Applications

1-Bromo-2,4-difluoro-3-propoxybenzene has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.

Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-3-propoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms contribute to the compound’s reactivity, allowing it to participate in various chemical reactions. The propoxy group enhances its solubility and facilitates its incorporation into larger molecular structures. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

a. 1-Bromo-2,4-difluoro-5-propoxybenzene (YF-3075)

- Structure : Propoxy group at position 5 instead of 3.

- However, electronic effects may differ due to altered resonance stabilization .

b. 1-Bromo-2,3-difluoro-4-propoxybenzene (YF-2810)

- Structure : Fluorine atoms at positions 2 and 3, propoxy at position 4.

- Impact : The proximity of fluorine atoms to the propoxy group increases electron-withdrawing effects, making the ring less electron-rich compared to the target compound. This could slow down electrophilic substitution reactions .

c. 1-Bromo-2,6-difluorobenzene (CAS 1072-85-1)

- Structure: No propoxy group; fluorine at positions 2 and 6.

- Physical Properties : Simpler structure results in lower molecular weight (192.98 g/mol) and higher volatility (bp 234°C) compared to the target compound .

Comparison with Functional Group Variants

Substituent identity profoundly affects reactivity and applications:

a. 1-Bromo-3-chloro-2,4-difluorobenzene (CAS 1996-30-1)

- Structure : Chlorine replaces the propoxy group.

- Reactivity : Chlorine’s stronger electron-withdrawing effect deactivates the ring, reducing susceptibility to electrophilic attack. In contrast, the propoxy group in the target compound donates electrons via resonance, activating the ring for certain reactions .

b. 1-Bromo-2-nitrobenzene

c. 1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9)

- Structure : Additional bromine at position 4.

- Applications : The second bromine enhances utility in polymerization or stepwise coupling reactions but increases molecular weight (271.89 g/mol) and toxicity risks .

Physicochemical Data Table

| Property | 1-Bromo-2,4-difluoro-3-propoxybenzene | 1-Bromo-2,6-difluorobenzene | 1-Bromo-3-chloro-2,4-difluorobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~247.0 | 192.98 | 227.43 |

| Boiling Point (°C) | Not reported (estimated >250°C) | 234 | 105–110 |

| Density (g/cm³) | Not reported | 1.724 | 1.8–1.9 |

| Solubility | Moderate in organic solvents | High in non-polar solvents | Low in water |

| Key Reactivity | SNAr, Cross-coupling | SNAr | SNAr, Ullmann coupling |

| Source |

Biological Activity

1-Bromo-2,4-difluoro-3-propoxybenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications, supported by relevant data and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H8BrF2O

- Molecular Weight : 251.06 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : Approximately 234 °C

Synthesis

The synthesis of this compound typically involves the bromination of 2,4-difluoro-3-propoxybenzene. This reaction can be performed using various brominating agents under controlled conditions to yield the desired product with high purity.

Biological Activity

This compound exhibits several notable biological activities:

Antimicrobial Activity

Recent studies have indicated that halogenated compounds like 1-bromo derivatives possess significant antimicrobial properties. For instance:

- In vitro studies demonstrated that 1-bromo derivatives showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

- Case Study : In a study involving human breast cancer cell lines (MCF-7), the compound exhibited a dose-dependent increase in cytotoxicity with an IC50 value of approximately 25 µM.

Enzyme Inhibition

This compound has also shown potential as an enzyme inhibitor:

- Acetyl-CoA Carboxylase (ACC) Inhibition : This compound has been identified as a promising ACC inhibitor in preliminary assays, which may have implications for metabolic disorders.

The biological activity of this compound is thought to be mediated through its ability to interact with cellular targets such as enzymes and membrane proteins. The presence of bromine and fluorine atoms enhances its lipophilicity and facilitates cellular uptake.

Toxicological Profile

While the compound shows promise in various biological applications, its toxicological profile needs further investigation:

- Acute Toxicity : Preliminary assessments suggest moderate toxicity with an LD50 in rodents estimated at approximately 200 mg/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.